Cas no 124027-58-3 (Kobophenol A)

Kobophenol A structure
Nom du produit:Kobophenol A
Kobophenol A Propriétés chimiques et physiques
Nom et identifiant
-
- [3,4'-Bibenzofuran]-6,6'-diol,3'-(3,5-dihydroxyphenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)tetrahydro-2,5-bis(4-hydroxyphenyl)-3-furanyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-,(2S,2'R,3S,3'R)-
- Kobophenol A
- [3,4'-Bibenzofuran]-6,6'-diol,3'-(3,5-dihydroxyphenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)tetrahydro-2,5-bis(4-hydroxyph
- [3,4'-Bibenzofuran]-6,6'-diol,3'-(3,5-dihydroxyphenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)tetrahydro-2,5-bis(4-hydroxyphenyl)-3-furanyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-,(2S,2'R,3S
- 5-[(2S,3R,4S,5S)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydro
- (2S,2'R,3S,3'R)-3'-(3,5-dihydroxyphenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)tetrahydro-2,5-bis(4-hydroxyphenyl)-3-furanyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-[3,4'-bibenzofuran]-6,6'-diol
- 3-Pyridinecarboxylic acid,potassium salt
- C6H4NO2.K
- K-nicotinate
- Niacin Potassium Salt
- Nicotinic acid,potassium salt
- Potassium 3-pyridinecarboxylate
- Potassium nicotinate
- (2S,2'R,3S,3'R)-3'-(3,5-Dihydroxyphenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)tetrahydro-2,5-bis(4-hydroxyphenyl)-3-furanyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)[3,4'-bibenzofuran]-6,6'-diol
- 5-[(2S,3R,4S,5S)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol
- NSC631690
- 5-[(2R,3R)-4-[(2S,3S)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)-2,5-bis(4-hydroxyphenyl)tetrahydrofuran-3-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]ben
- AKOS040761955
- DTXSID00333128
- 5-[(2R,3R)-4-[(2S,3S)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)-2,5-bis(4-hydroxyphenyl)tetrahydrofuran-3-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]benzene-1,3-diol
- Q55243
- MS-31726
- HY-126419
- CHEMBL4176064
- E88760
- 124027-58-3
- (2S,3S,2'R,3'R)-3'-(3,5-Dihydroxy-phenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxy-phenyl)-2,5-bis-(4-hydroxy-phenyl)-tetrahydro-furan-3-yl]-2,2'-bis-(4-hydroxy-phenyl)-2,3,2',3'-tetrahydro-[3,4']bibenzofuranyl-6,6'-diol
- CS-0103719
- DTXCID10284218
- 5-((2S,3R,4S,5S)-4-((2S,3S)-3-((2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl)-2,5-bis(4-hydroxyphenyl)oxolan-3-yl)benzene-1,3-diol
-
- Piscine à noyau: 1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56-/m1/s1
- La clé Inchi: RAUCCLKIJHMTND-LUPMIFTGSA-N
- Sourire: O1[C@]([H])(C2C([H])=C([H])C(=C([H])C=2[H])O[H])[C@@]([H])(C2C([H])=C(C([H])=C(C=2[H])O[H])O[H])[C@@]([H])(C2C([H])=C(C([H])=C3C=2[C@]([H])(C2C([H])=C(C([H])=C4C=2[C@@]([H])(C2C([H])=C(C([H])=C(C=2[H])O[H])O[H])[C@]([H])(C2C([H])=C([H])C(=C([H])C=2[H])O[H])O4)O[H])[C@@]([H])(C2C([H])=C([H])C(=C([H])C=2[H])O[H])O3)O[H])[C@@]1([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H]
Propriétés calculées
- Qualité précise: 924.27800
- Masse isotopique unique: 924.27819145g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 10
- Nombre de récepteurs de liaison hydrogène: 13
- Comptage des atomes lourds: 69
- Nombre de liaisons rotatives: 8
- Complexité: 1640
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 230
- Le xlogp3: 8.8
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.497±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 233,5 - 235ºc (décomposition)
- Solubilité: Insuluble (2.6E-5 g/L) (25 ºC),
- Le PSA: 229.99000
- Le LogP: 10.65400
Kobophenol A PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-126419-5mg |
Kobophenol A |
124027-58-3 | 99.90% | 5mg |
¥6300 | 2024-07-21 | |
ChemFaces | CFN92530-10mg |
Kobophenol A |
124027-58-3 | >=98% | 10mg |
$318 | 2023-09-19 | |
TargetMol Chemicals | TN4394-5mg |
Kobophenol A |
124027-58-3 | 5mg |
¥ 4750 | 2024-07-20 | ||
MedChemExpress | HY-126419-1mg |
Kobophenol A |
124027-58-3 | 99.90% | 1mg |
¥2400 | 2024-07-21 | |
TargetMol Chemicals | TN4394-1 mL * 10 mM (in DMSO) |
Kobophenol A |
124027-58-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7220 | 2023-09-15 | |
A2B Chem LLC | AE66866-50mg |
Kobophenol A |
124027-58-3 | 98% by HPLC | 50mg |
$4568.00 | 2024-04-20 | |
TargetMol Chemicals | TN4394-1 ml * 10 mm |
Kobophenol A |
124027-58-3 | 1 ml * 10 mm |
¥ 7220 | 2024-07-20 | ||
A2B Chem LLC | AE66866-500mg |
Kobophenol A |
124027-58-3 | 98% by HPLC | 500mg |
$25348.00 | 2024-04-20 | |
A2B Chem LLC | AE66866-1000mg |
Kobophenol A |
124027-58-3 | 98% by HPLC | 1000mg |
$40540.00 | 2024-04-20 | |
Aaron | AR00A132-20mg |
KOBOPHENOL A |
124027-58-3 | 98% | 20mg |
$407.00 | 2025-02-13 |
Kobophenol A Littérature connexe
-
Peter J. Houghton,Yuhao Ren,Melanie-Jayne Howes Nat. Prod. Rep. 2006 23 181
-
Céline Rivière,Alison D. Pawlus,Jean-Michel Mérillon Nat. Prod. Rep. 2012 29 1317
124027-58-3 (Kobophenol A) Produits connexes
- 62218-13-7(alpha-Viniferin)
- 625096-18-6(Viniferol D)
- 1049982-00-4((2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid)
- 1097007-71-0(3-(cyclopentanesulfonyl)-2,6-difluorobenzoic acid)
- 2137715-54-7(Isothiazole, 5-iodo-3-methoxy-)
- 1864168-71-7(1-[2-(tert-butylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine)
- 92339-84-9(8-Aminoquinoline N-Oxide)
- 147228-48-6(rac-(1R,2R)-2-propylcyclopropylmethanol, trans)
- 1891187-29-3(2-2-bromo-4-(trifluoromethyl)phenylethan-1-ol)
- 898077-11-7(3,4-difluoro-N-propylbenzene-1-sulfonamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:124027-58-3)Kobophenol A

Pureté:99%/99%/99%
Quantité:1mg/50mg/100mg
Prix ($):333.0/730.0/1214.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:124027-58-3)KobophenolA

Pureté:≥98%
Quantité:5mg/20mg/50mg
Prix ($):Enquête